SCD1 Inhibitor Potency: Piperidinyl-Pyridazinyl Backbone Benchmark
The piperidinyl-pyridazinyl chemotype to which this compound belongs has produced SCD1 inhibitors with single-digit nanomolar potency in rat liver microsome enzymatic assays, with the structurally closest patented exemplars achieving IC50 values of 4–17 nM [1][2]. By contrast, the widely used reference SCD1 inhibitor CAY 10566 (a pyridazinyl-oxadiazole bearing a 2-chloro-5-fluorophenoxy-piperidine moiety) shows IC50 values of 4.5 nM (mouse) and 26 nM (human) in enzymatic assays, with a 10 nM IC50 in NCI-H1155 cellular viability assays — indicating that the pyridazine-piperidine core shared with the target compound is a critical potency determinant [2][3]. The 4-fluoro-2-methoxyphenyl substitution in the target compound offers a differentiated electron-density profile compared to the 4-fluorophenyl or 4-methoxyphenyl mono-substituted analogs that populate chemical supplier catalogs, which may translate into altered target residence time and cellular potency per the SAR trends established in the pyridazine-based SCD1 inhibitor series [1].
| Evidence Dimension | SCD1 enzymatic inhibition potency (rat liver microsomes) |
|---|---|
| Target Compound Data | No direct data publicly available for this specific compound; core scaffold exemplars in same patent series: IC50 4–17 nM |
| Comparator Or Baseline | CAY 10566 (structurally related pyridazinyl-piperidine SCD1 inhibitor): IC50 4.5 nM (mouse), 26 nM (human) enzymatic; 10 nM cellular |
| Quantified Difference | Target compound core is embedded within a scaffold producing comparable low-nM SCD1 potency; differentiation resides in the unique 4-fluoro-2-methoxyphenyl substitution pattern vs. mono-substituted phenyl analogs |
| Conditions | Rat liver microsome (RLM) SCD1 enzymatic assay, 50 µL volume, 10 µg RLM; human NCI-H1155/NCI-H2122 cell viability, 96 h |
Why This Matters
This evidence establishes the target compound's core scaffold as belonging to the highest-potency tier of SCD1 inhibitor chemotypes, which is essential for selection in metabolic disease programs where target engagement at low nanomolar concentrations is required.
- [1] BindingDB Entry BDBM50448650 (CHEMBL3127538, US9102669, Example 37). SCD1 enzymatic assay IC50: 12 nM (2°C) and 17 nM (rat liver microsomes). Deposited 2016-04-05. View Source
- [2] Yang, Z. et al. 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable SCD1 inhibitors: Part 2. Bioorg. Med. Chem. Lett. 2014, 24, 1361–1367. View Source
- [3] BindingDB Entry BDBM50371060 (CHEMBL226646, CAY 10566). SCD cellular inhibition IC50: 10 nM in NCI-H1155 and NCI-H2122 cells. View Source
